Ethyl(methyl)(piperidin-4-ylmethyl)amine
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Overview
Description
Ethyl(methyl)(piperidin-4-ylmethyl)amine is a chemical compound with the molecular formula C9H20N2 . It is used in laboratory settings .
Synthesis Analysis
Piperidines, which include Ethyl(methyl)(piperidin-4-ylmethyl)amine, are among the most important synthetic fragments for designing drugs . They can be synthesized through various intra- and intermolecular reactions . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been developed .Molecular Structure Analysis
The molecular weight of Ethyl(methyl)(piperidin-4-ylmethyl)amine is 156.27 . For a detailed molecular structure, you may refer to databases like ChemicalBook .Chemical Reactions Analysis
Amines, including Ethyl(methyl)(piperidin-4-ylmethyl)amine, show characteristic changes in the infrared spectrum when a small amount of mineral acid is added to the sample . They also show up in the 0.5-5.0 ppm region of the 1H NMR spectrum .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl(methyl)(piperidin-4-ylmethyl)amine, such as its melting point, boiling point, and density, can be found in databases like ChemicalBook .Scientific Research Applications
Analysis in Environmental Studies
In environmental studies, the detection and quantification of amines, including ethyl(methyl)(piperidin-4-ylmethyl)amine, in water bodies are crucial for monitoring water quality and assessing the impact of industrial discharges. The analysis of primary and secondary aliphatic amines in wastewater and surface water utilizes gas chromatography-mass spectrometry (GC-MS) after derivatization. This method allows for the sensitive detection of amines at sub-ppb levels, aiding in the study of their occurrence and distribution in aquatic environments (Sacher, Lenz, & Brauch, 1997).
Applications in Polymer Chemistry
Ethyl(methyl)(piperidin-4-ylmethyl)amine finds applications in polymer chemistry, particularly in the Michael addition polymerizations of trifunctional amines with diacrylamides. This process results in novel linear poly(amido amine)s containing secondary and tertiary amines in the backbones. Such polymers are characterized for their molecular weights and properties, contributing to the development of new materials with potential applications ranging from biomedical to industrial fields (Wang et al., 2005).
Drug Discovery and Medicinal Chemistry
In medicinal chemistry, the structural modification and biological evaluation of compounds containing ethyl(methyl)(piperidin-4-ylmethyl)amine are of interest. For instance, the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents demonstrate the potential of such compounds in drug discovery. The systematic synthesis and characterization of these compounds, followed by their biological evaluation against cancer cell lines, highlight the therapeutic potential of derivatives of ethyl(methyl)(piperidin-4-ylmethyl)amine (Rehman et al., 2018).
CO2 Capture Technology
Ethyl(methyl)(piperidin-4-ylmethyl)amine plays a role in carbon dioxide capture technology, where its derivatives, such as piperazine, are investigated for their efficiency in CO2 absorption. The study of amine volatility and the equilibrium solubility of CO2 in novel tertiary amine solvents contribute to the development of more efficient and environmentally friendly CO2 capture processes. Research in this area focuses on optimizing amine solvents to maximize CO2 capture capacity while minimizing energy and environmental costs (Nguyen, Hilliard, & Rochelle, 2010).
Safety And Hazards
Future Directions
Piperidines play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
N-methyl-N-(piperidin-4-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-3-11(2)8-9-4-6-10-7-5-9/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPGXZXKSMHPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(methyl)(piperidin-4-ylmethyl)amine |
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